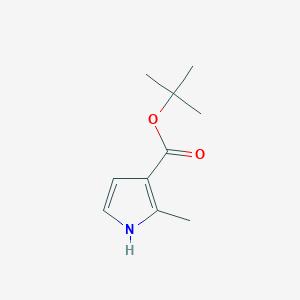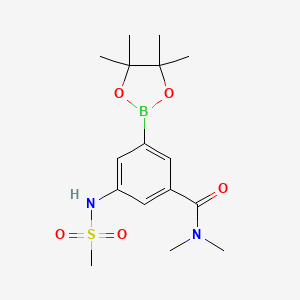
3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine
Descripción general
Descripción
“3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine” is a chemical compound with the molecular formula C14H19NO. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine” consists of a piperidine ring attached to a dihydroindenyl group via an oxygen atom. The piperidine ring is a six-membered ring with one nitrogen atom .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives
Research has explored novel methods for the synthesis of piperidine derivatives due to their importance in medicinal chemistry. For example, a simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine highlights the significance of these compounds in drug development and the need for efficient production techniques (Smaliy et al., 2011). Similarly, an efficient dual-catalyst system utilizing piperidine and molecular iodine has been developed for synthesizing coumarin-bearing 2,3-dihydro-4(1H)-quinazolinone derivatives, showcasing the versatility of piperidine in facilitating complex organic reactions (Alizadeh et al., 2014).
Molecular and Crystal Structures
Studies on the molecular and crystal structures of piperidine derivatives contribute to our understanding of their chemical properties and potential applications. For instance, the synthesis and crystal structure analysis of a compound with anti-leukemic activity demonstrate the therapeutic potential of structurally complex piperidine derivatives (Guillon et al., 2018).
Applications in Medicinal Chemistry
Synthesis of Therapeutic Agents
Research into piperidine derivatives extends to their synthesis and evaluation as therapeutic agents. An example includes the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, illustrating the role of piperidine derivatives in creating compounds with potential pharmacological applications (Sil et al., 2004).
Pharmacological Profiles
The development of selective G protein-coupled receptor 119 agonists incorporating piperidine structures indicates the ongoing investigation into their pharmacological profiles and therapeutic potentials (Sakairi et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-5-12-9-14(8-11(12)4-1)16-13-6-3-7-15-10-13/h1-2,4-5,13-15H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAPUZCCITUUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1472633.png)

![4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B1472635.png)

![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)


![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)



